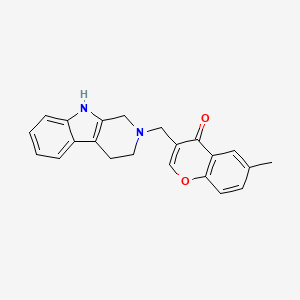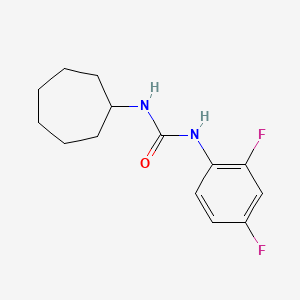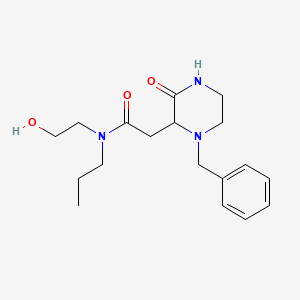
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention for its potential applications in scientific research.
作用机制
Harmine works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and physiological effects:
Harmine has been shown to have a variety of biochemical and physiological effects on the body. In addition to its neuroprotective and anti-inflammatory properties, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one has been shown to have antioxidant, antitumor, and antimicrobial properties. Harmine has also been shown to have an effect on the circadian rhythm, which may make it useful in the treatment of sleep disorders.
实验室实验的优点和局限性
Harmine has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been shown to have a high degree of selectivity for MAO-A, which makes it useful for studying the effects of MAO-A inhibition. However, 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a relatively low bioavailability, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. One area of research is the development of new drugs based on 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one. Researchers are exploring the use of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one derivatives for the treatment of various diseases, including cancer, depression, and anxiety. Another area of research is the study of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one's effects on the gut microbiome. Recent research has shown that 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one may have an effect on the gut microbiome, which could have implications for the treatment of various diseases. Finally, researchers are exploring the use of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one in combination with other compounds to enhance its effectiveness and reduce its side effects.
合成方法
Harmine can be synthesized using various methods, including the extraction from plants, chemical synthesis, and biotransformation. The most common method for synthesizing 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is through the extraction from plants, which involves the use of solvents to extract the alkaloid from the plant material.
科学研究应用
Harmine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one is in the field of neuroscience. Harmine has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Harmine has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
6-methyl-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-6-7-21-18(10-14)22(25)15(13-26-21)11-24-9-8-17-16-4-2-3-5-19(16)23-20(17)12-24/h2-7,10,13,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHHCPXXLCBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC4=C(C3)NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)

![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)